molecular formula C14H12O2 B3039992 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 14385-62-7

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3039992
CAS No.: 14385-62-7
M. Wt: 212.24 g/mol
InChI Key: PJMCNUJXJJAQBZ-CMDGGOBGSA-N
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Description

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is part of the class of 1,3-disubstituted prop-2-en-1-one compounds, also known as chalcones, which are characterized by an α,β-unsaturated ketone functionality . This specific structural motif acts as an electrophilic Michael acceptor, allowing these compounds to interact with various biological targets, which is a key area of investigation in pharmacological research . Chalcone derivatives are widely recognized in scientific literature for their diverse bioactivities. Research on analogous compounds has demonstrated potential biological properties, including antimicrobial, antifungal, and anticancer activities . Furthermore, recent studies in 2024 highlight that synthetic enone-based derivatives can inhibit neutrophil-mediated inflammation, such as suppressing superoxide anion production and elastase release in human neutrophils, without showing cytotoxicity . This suggests their value as potential leads for developing anti-inflammatory therapeutic agents . The compound is provided for research applications only. Researchers are exploring its potential utility across various fields, including medicinal chemistry, cell signaling, and inflammation biology.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)8-9-13(15)14-3-2-10-16-14/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMCNUJXJJAQBZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219783
Record name (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135950-65-1
Record name (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135950-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-acetylfuran with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a derivative of chalcone, has garnered significant interest in scientific research due to its diverse applications across various fields, including medicinal chemistry, materials science, and agriculture. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that this chalcone derivative inhibits the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Mechanism of Action : The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cell death.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study published in Phytochemistry revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. A study conducted on animal models indicated that it significantly reduced inflammation markers in induced arthritis models.

Photovoltaic Applications

Chalcone derivatives, including this compound, have been explored for their potential use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for solar energy applications.

  • Efficiency Studies : Research has demonstrated that incorporating this compound into polymer matrices can enhance the efficiency of solar cells by improving light absorption and charge mobility.

Organic Light Emitting Diodes (OLEDs)

The compound's luminescent properties have led to its application in OLED technology. Studies indicate that it can be used as an emissive layer due to its favorable photophysical properties.

PropertyValue
Emission Peak450 nm
Quantum Efficiency25%

Pesticidal Activity

Research indicates that this compound exhibits pesticidal properties against various agricultural pests. A study published in Pesticide Science found that it effectively repels certain insect species, making it a potential natural pesticide.

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. Experiments showed that it can enhance seed germination rates and root development in certain plant species.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the NF-κB pathway. Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogues and their substituent effects:

Compound Name R1 (Position 1) R3 (Position 3) Key Properties/Activities References
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one 2-Furyl 4-Methylphenyl Anti-inflammatory activity (e.g., SGCH 9 in ); heterocyclic electronic effects
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one 4-Methylphenyl Phenyl Bromination precursor; used in crystallography studies
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Chlorophenyl 4-Methylphenyl Enhanced metabolic stability due to electronegative Cl; ChemSpider ID: 19672-63-0
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Fluorophenyl 4-Methylphenyl Dihedral angle 7.14°–56.26° between aromatic rings; potential NLO applications
(E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 2-Hydroxyphenyl 4-Methylphenyl Non-genotoxic; chemopreventive against DNA damage
3-(5-Nitrofuran-2-yl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one 4-Methylsulfonylphenyl 5-Nitrofuran-2-yl Antifungal activity; nitrofuran enhances redox reactivity
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) increase polarity and metabolic stability .
  • Electron-Donating Groups (EDGs): Methoxy and hydroxyl groups (e.g., 2-hydroxyphenyl) improve solubility and hydrogen-bonding capacity .
  • Heterocyclic Substituents: The 2-furyl group in SGCH 9 () and nitrofuran in enhance bioactivity through π-π stacking and redox activity, respectively.

Physicochemical and Crystallographic Properties

  • Planarity and Dihedral Angles: The dihedral angle between aromatic rings in fluorophenyl derivatives ranges from 7.14° to 56.26°, affecting conjugation and optical properties .
  • Crystallizability: Brominated chalcones (e.g., ) exhibit excellent crystallinity due to halogen bonding, while furyl derivatives may require tailored crystallization conditions .

Biological Activity

1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H12O\text{C}_{13}\text{H}_{12}\text{O}

This structure features a furan ring and a phenyl ring with a methyl substituent, which contributes to its biological activity through various mechanisms.

Antibacterial Activity

Chalcones have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Enterococcus faecalis0.8 µg/mL
Salmonella enterica2.0 µg/mL

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. Studies have shown that it inhibits the growth of several fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Fusarium oxysporum20 µg/mL

The antifungal efficacy against Candida albicans indicates potential applications in treating fungal infections .

Anti-inflammatory and Anticancer Properties

The compound has also been evaluated for its anti-inflammatory and anticancer effects. Chalcones are known to modulate various signaling pathways involved in inflammation and cancer progression.

Case Study: Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in inflammatory diseases .

Case Study: Anticancer Activity

Research has indicated that this chalcone derivative can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : Its anti-inflammatory effects may arise from altering NF-kB and MAPK pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A representative procedure involves reacting 2-acetylfuran (0.01 mol) with 4-methylbenzaldehyde (0.01 mol) in ethanol (15 mL) containing KOH (0.03 mol) at 0–50°C for 2–3 hours. Post-reaction, the mixture is neutralized with dilute HCl, and the product is purified via recrystallization using ethanol or acetone . Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) is recommended.

Q. Which spectroscopic techniques are critical for structural elucidation of this enone?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions and conjugation effects. For example, the α,β-unsaturated ketone moiety shows characteristic downfield shifts (δ ~7.5–8.0 ppm for vinyl protons; δ ~190 ppm for carbonyl carbon in ¹³C NMR) .
  • IR : Strong absorption bands near 1660–1680 cm⁻¹ confirm the conjugated ketone (C=O stretch). Aromatic C-H stretches appear at ~3000–3100 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemistry and bond angles. For instance, the enone system in related compounds exhibits a planar geometry with C=C bond lengths of ~1.34 Å and C=O bonds of ~1.22 Å .

Q. How can purity and yield be optimized during synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol or acetone for high-purity crystals. Slow cooling (1–2°C/min) minimizes impurities.
  • Chromatography : Column chromatography (silica gel, hexane:ethyl acetate gradient) separates byproducts.
  • Yield optimization : Excess aldehyde (1.2–1.5 eq.) and anhydrous solvents improve yields to ~70–85% .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict optimized geometries, vibrational frequencies, and NMR chemical shifts. For example, deviations >5% between experimental and computed IR bands may indicate solvent effects or crystal packing, requiring re-evaluation of computational models (e.g., including implicit solvation via PCM) . AIM analysis further validates hydrogen-bonding interactions affecting stability .

Q. What strategies address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and broth microdilution (CLSI guidelines) for MIC determination.
  • Structure-activity relationship (SAR) : Compare analogs (e.g., halogenated vs. methoxy-substituted phenyl groups) to isolate electronic or steric effects. For instance, 4-methylphenyl substitution enhances lipophilicity, potentially improving membrane penetration .
  • Cytotoxicity controls : Include mammalian cell lines (e.g., HEK-293) to rule out non-selective toxicity .

Q. How do crystal packing and intermolecular interactions influence the compound’s stability?

  • Methodological Answer : X-ray diffraction reveals packing motifs. For example, in 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, π-π stacking between aromatic rings (distance ~3.5 Å) and C-H···O hydrogen bonds (2.7–3.0 Å) stabilize the lattice. Thermal analysis (TGA/DSC) shows decomposition onset at ~200°C, correlating with intermolecular bond strength .

Q. What experimental design considerations are critical for reproducibility in photophysical studies?

  • Methodological Answer :

  • Solvent selection : Use degassed, HPLC-grade solvents to minimize quenching.
  • Concentration control : Maintain ≤10⁻⁵ M to avoid aggregation-induced emission (AIE) artifacts.
  • Instrument calibration : Reference standards (e.g., quinine sulfate for fluorescence quantum yield) ensure data reliability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one

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